1-Chloro-4-ethylbenzene

Organic Synthesis Medicinal Chemistry Process Chemistry

1-Chloro-4-ethylbenzene (CAS 622-98-0), also referred to as p-chloroethylbenzene or 4-ethylchlorobenzene, is a chlorinated aromatic hydrocarbon classified as an aryl halide. Its molecular structure comprises a benzene ring substituted with a chlorine atom and an ethyl group positioned para to one another.

Molecular Formula C8H9Cl
Molecular Weight 140.61 g/mol
CAS No. 622-98-0
Cat. No. B1585538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-ethylbenzene
CAS622-98-0
Molecular FormulaC8H9Cl
Molecular Weight140.61 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
InChIKeyGPOFSFLJOIAMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-ethylbenzene (CAS: 622-98-0): Procurement-Focused Overview of the Para-Chloroethylbenzene Isomer


1-Chloro-4-ethylbenzene (CAS 622-98-0), also referred to as p-chloroethylbenzene or 4-ethylchlorobenzene, is a chlorinated aromatic hydrocarbon classified as an aryl halide [1]. Its molecular structure comprises a benzene ring substituted with a chlorine atom and an ethyl group positioned para to one another. This compound is primarily recognized as a versatile intermediate in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and dyes . It is also employed as a solvent within the paint and coating industries . In its pure form, it presents as a colorless to pale yellow liquid with an aromatic odor .

Why 1-Chloro-4-ethylbenzene Cannot Be Arbitrarily Replaced by Other Chloroethylbenzene Isomers or Analogs


Generic substitution among chloroethylbenzene isomers or between halogenated analogs is not feasible due to quantifiable differences in physicochemical properties and reactivity profiles. The para-substitution pattern of 1-Chloro-4-ethylbenzene dictates a distinct reactivity fingerprint, including specific partial rate factors in electrophilic aromatic substitution and a unique retention index in gas chromatography [1][2]. Its melting point, boiling point, and density differ markedly from ortho- and meta- isomers [3], which can impact purification, handling, and final product specifications. The following evidence demonstrates that its kinetic behavior, thermodynamic properties, and environmental stability are not interchangeable with related compounds.

Quantitative Differentiation Evidence for 1-Chloro-4-ethylbenzene (CAS: 622-98-0) Against Key Comparators


Electrophilic Aromatic Substitution: Partial Rate Factor Differentiates Para from Ortho and Meta Isomers

In the aluminum chloride-catalyzed ethylation of chlorobenzene, the para position (yielding 1-Chloro-4-ethylbenzene) demonstrates the highest relative reactivity among the three possible substitution sites [1]. The partial rate factor for para substitution (pfCl) is 0.538, which is 1.98-fold greater than the ortho factor (ofCl) of 0.271 and 5.27-fold greater than the meta factor (mfCl) of 0.102 [1]. This indicates that the para isomer is the favored product and, as a starting material, presents a distinct electronic environment compared to its ortho- and meta- substituted counterparts, which may influence subsequent reaction rates and selectivity.

Organic Synthesis Medicinal Chemistry Process Chemistry

Gas Chromatographic Separation: Kovats Retention Index Distinguishes Isomers

The Kovats retention index (RI) provides a definitive, quantitative measure for identifying and separating chloroethylbenzene isomers by gas chromatography. On a non-polar E-301 column at 140°C, 1-Chloro-4-ethylbenzene exhibits an RI of 1055 [1]. This value is distinct from other isomers, enabling analytical method development for purity assessment and reaction monitoring [2].

Analytical Chemistry Quality Control Process Monitoring

Nucleophilic Substitution Kinetics: Second-Order Reaction and Activation Energy Differentiate Reactivity

Under phase-transfer conditions for nucleophilic dechlorination, 1-Chloro-4-ethylbenzene demonstrates distinct kinetic behavior [1]. The dechlorination reaction is characterized as second-order, and its activation energy was determined to be higher than that of 1-chloro-2-methylpropane and dichloroacetic acid [1]. This quantitative difference in reaction order and energy barrier implies that 1-Chloro-4-ethylbenzene is less susceptible to nucleophilic attack under the studied conditions compared to the other organochlorine compounds, which is a key consideration for processes where unwanted side reactions must be avoided.

Organic Synthesis Kinetics Dechlorination

Thermodynamic Stability: Heat of Formation Reveals Stability Difference Between Ortho and Para Isomers

The standard heat of formation (ΔHf) provides a quantitative measure of the relative thermodynamic stability of isomers. For liquid-phase chloroethylbenzenes, the ortho isomer has a reported ΔHf of -12.8 kcal/mol, whereas the para isomer (1-Chloro-4-ethylbenzene) has a ΔHf of -12.3 kcal/mol [1]. This difference of 0.5 kcal/mol indicates that the para isomer is slightly less thermodynamically stable than the ortho isomer.

Thermochemistry Energetic Materials Process Safety

Physical Properties: Para Isomer Exhibits a Distinctly Higher Melting Point than Ortho and Meta Isomers

The melting point is a fundamental physical property that can dictate purification strategies (e.g., crystallization) and handling requirements. The para isomer, 1-Chloro-4-ethylbenzene, has a reported melting point of -62.6°C [1]. This is significantly higher than that of its ortho- (-82.7°C) and meta- (-55°C) isomers . This 20.1°C difference from the ortho isomer and a 7.6°C difference from the meta isomer are substantial and can be exploited for separation or serve as a critical specification for processes requiring a specific solid-liquid phase behavior.

Physical Chemistry Purification Formulation

Physicochemical Profile: Boiling Point and Density Differentiate Para from Ortho and Bromo Analogs

The boiling point and density are critical parameters for distillation and phase separation. 1-Chloro-4-ethylbenzene exhibits a boiling point of 184-185°C and a density of 1.045 g/mL at 25°C [1]. In comparison, the ortho isomer boils at a lower temperature (178-191°C reported) , while the bromo analog (1-Bromo-4-ethylbenzene) has a significantly higher boiling point of 204°C and a much higher density of 1.34 g/cm³ [2].

Separation Science Process Engineering Solvent Selection

Application Scenarios Where 1-Chloro-4-ethylbenzene (CAS: 622-98-0) Provides Verifiable Advantages


Precursor in Agrochemical and Pharmaceutical Synthesis Requiring a Defined Para-Substitution Pattern

1-Chloro-4-ethylbenzene is a critical starting material for synthesizing active ingredients where the para relationship between the chlorine and ethyl group is essential for target binding or activity . The documented higher partial rate factor for electrophilic substitution at the para position (pfCl = 0.538) [1] indicates that this isomer provides a predictable and efficient entry point for further functionalization. Procurement of this specific isomer is non-negotiable, as the use of the ortho or meta isomer would lead to regioisomeric byproducts with likely diminished or different biological activity, requiring costly separation steps.

Development of Analytical Methods for Process Control and Quality Assurance

For laboratories tasked with monitoring the synthesis of 1-Chloro-4-ethylbenzene or using it as a building block, the compound's unique Kovats retention index of 1055 on a non-polar GC column serves as a definitive standard for method development and calibration [2][3]. This data is essential for quantifying purity, detecting the presence of other chloroethylbenzene isomers, and ensuring batch-to-batch consistency. Substituting another isomer would render established analytical methods inaccurate and could mask quality issues.

Process Development for Dechlorination or Nucleophilic Aromatic Substitution

When designing a chemical process involving nucleophilic attack on the aromatic ring, the kinetic profile of 1-Chloro-4-ethylbenzene is a key differentiator. The second-order kinetics and higher activation energy for dechlorination compared to alkyl chlorides like 1-chloro-2-methylpropane must be accounted for [4]. A process engineer selecting this compound for a specific transformation would rely on this data for reactor design and safety assessment, and could not simply substitute a compound with first-order kinetics without fundamentally altering the process conditions and expected yields.

Formulation of Solvent Systems Where Boiling Point and Stability are Defined

1-Chloro-4-ethylbenzene is utilized as a solvent in paint, coating, and rubber applications . Its boiling point range of 184-185°C and flash point of 60°C are distinct from other solvents like 4-chlorotoluene (BP 162°C, FP 53°C) [5]. The specific thermodynamic and safety profile is critical for achieving the desired drying time, film formation, and safe handling in industrial settings. Substituting with a lower-boiling analog like 4-chlorotoluene would lead to faster evaporation, potentially compromising film quality and increasing flammability risks.

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